Cas no 57761-51-0 (7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)-)

7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)- structure
57761-51-0 structure
Product Name:7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)-
CAS No:57761-51-0
MF:C10H18O2
MW:170.248723506927
CID:372152
PubChem ID:93790
Update Time:2025-04-19

7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)- Chemical and Physical Properties

Names and Identifiers

    • 7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)-
    • [1S-(1alpha,3beta,6alpha)]-alpha,alpha,6-trimethyl-7-oxabicyclo[4.1.0]heptane-3-methanol
    • 2-(6-Methyl-7-oxabicyclo[4.1.0]hept-3-yl)-2-propanol
    • 1,2-epoxy-8-hydroxy-p-menthane
    • 1,3-Cyclohexadiene-1-carboxaldehyde, 4-isopropyl-
    • 1,3-p-Menthadien-7-al
    • AC1LB1F1
    • alphaTerpinen-7-al
    • CTK8G6651
    • FEMA No. 4506
    • p-mentha-1,3-dien-7-al
    • p-Metha-1,3-dien-7-al
    • UNII-UT41AAJ8BE
    • (1S-(1alpha,3beta,6alpha))-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol
    • EINECS 260-933-6
    • 71242-69-8
    • 57761-52-1
    • 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl-
    • (1R-(1alpha,3alpha,6alpha))-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol
    • EINECS 260-932-0
    • NS00053508
    • DTXSID00887873
    • 57761-51-0
    • EINECS 275-282-3
    • 7-Oxabicyclo[4.1.0]heptane-3-methanol, .alpha.,.alpha.,6-trimethyl-
    • SCHEMBL11548058
    • alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol
    • Inchi: 1S/C10H18O2/c1-9(2,11)7-4-5-10(3)8(6-7)12-10/h7-8,11H,4-6H2,1-3H3
    • InChI Key: HSMACHQZLSQBIN-UHFFFAOYSA-N
    • SMILES: O1C2CC(C(C)(C)O)CCC12C

Computed Properties

  • Exact Mass: 170.13068
  • Monoisotopic Mass: 170.13068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.8
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.075
  • Boiling Point: 253.6°Cat760mmHg
  • Flash Point: 100.1°C
  • Refractive Index: 1.506
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